Tert-butyl 4-(4,6-dichloro-1,3,5-triazin-2-yl)-1,4-diazepane-1-carboxylate
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Overview
Description
Tert-butyl 4-(4,6-dichloro-1,3,5-triazin-2-yl)-1,4-diazepane-1-carboxylate is a chemical compound with the molecular formula C14H15Cl2N5O It is known for its unique structure, which includes a triazine ring substituted with dichloro groups and a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4,6-dichloro-1,3,5-triazin-2-yl)-1,4-diazepane-1-carboxylate typically involves the reaction of cyanuric chloride with tert-butyl carbamate in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like acetone at low temperatures (0-5°C) to ensure high yield and purity . The resulting product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4,6-dichloro-1,3,5-triazin-2-yl)-1,4-diazepane-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the triazine ring can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Acetone, dichloromethane, ethanol
Catalysts: Sodium hydroxide, potassium carbonate
Major Products Formed
The major products formed from these reactions include various substituted triazines and diazepanes, depending on the specific reagents and conditions used .
Scientific Research Applications
Tert-butyl 4-(4,6-dichloro-1,3,5-triazin-2-yl)-1,4-diazepane-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4,6-dichloro-1,3,5-triazin-2-yl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biochemical processes. The triazine ring and diazepane moiety play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-1,3,5-triazine: A precursor used in the synthesis of various triazine derivatives.
Tert-butyl carbamate: A common protecting group in organic synthesis.
1,4-Diazepane: A structural motif found in many biologically active compounds.
Uniqueness
Tert-butyl 4-(4,6-dichloro-1,3,5-triazin-2-yl)-1,4-diazepane-1-carboxylate is unique due to its combination of a triazine ring with dichloro substituents and a diazepane ring. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C13H19Cl2N5O2 |
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Molecular Weight |
348.2 g/mol |
IUPAC Name |
tert-butyl 4-(4,6-dichloro-1,3,5-triazin-2-yl)-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C13H19Cl2N5O2/c1-13(2,3)22-12(21)20-6-4-5-19(7-8-20)11-17-9(14)16-10(15)18-11/h4-8H2,1-3H3 |
InChI Key |
YGPAVRVKOXLTTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C2=NC(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
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